Methyl 4-(5-{[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate is a pyrazolone derivative containing a 4-(furan-2-yl)benzoic acid moiety. It is a promising compound for the development of new drugs due to its inhibitory activity against the enzyme xanthine oxidase [].
Methyl 4-(5-{[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate has been identified as a mixed-type inhibitor of xanthine oxidase []. This means it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Molecular docking and molecular dynamics studies suggest that the carboxylic group of this compound forms a salt bridge with Arg880 and a hydrogen bond with Thr1010 of the xanthine oxidase enzyme, contributing to the stability of the enzyme-inhibitor complex [].
The primary application of methyl 4-(5-{[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate, as identified in the abstracts, is as a potential inhibitor of the enzyme xanthine oxidase []. This enzyme is involved in the breakdown of purines, leading to the production of uric acid. Inhibition of xanthine oxidase is a therapeutic strategy for treating hyperuricemia and related conditions like gout.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: